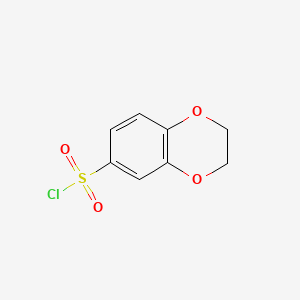

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHSRWUHRLYAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379863 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63758-12-3 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS: 63758-12-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key building block in medicinal chemistry. This document consolidates its chemical and physical properties, spectroscopic data, synthesis, and reactivity. It further delves into the biological significance of its derivatives, particularly as inhibitors of crucial enzymes in disease pathways, offering insights for drug discovery and development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. It is a reactive compound, primarily used as an intermediate in the synthesis of more complex molecules, especially in the development of new therapeutic agents.

| Property | Value | Reference |

| CAS Number | 63758-12-3 | [1][2] |

| Molecular Formula | C₈H₇ClO₄S | [1] |

| Molecular Weight | 234.66 g/mol | [1] |

| Appearance | White to light-colored solid/powder | [3] |

| Melting Point | 66 °C | [3][4] |

| Boiling Point | 344.2 °C at 760 mmHg | [4] |

| Density | 1.513 g/cm³ | [3] |

| Solubility | Reacts violently with water. Soluble in various organic solvents. | [3][4] |

| SMILES | O=S(C1=CC(OCCO2)=C2C=C1)(Cl)=O | [1] |

| InChI Key | JWHSRWUHRLYAPM-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.4 - 7.6 | m | 3H | Protons on the benzene ring |

| Dioxine Protons | 4.3 - 4.5 | m | 4H | -OCH₂CH₂O- |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 115 - 150 | Carbons of the benzene ring |

| Dioxine Carbons | 63 - 65 | -OCH₂CH₂O- |

2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonyl chloride and the benzodioxine functional groups.[2]

| IR Absorption Bands (Expected) | Wavenumber (cm⁻¹) | Functional Group |

| S=O Asymmetric Stretch | 1370 - 1410 | Sulfonyl chloride |

| S=O Symmetric Stretch | 1166 - 1204 | Sulfonyl chloride |

| C-O-C Stretch | 1200 - 1275 | Aryl ether |

| Aromatic C-H Stretch | ~3050 | Aromatic ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Dioxine ring |

2.3. Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine would result in an M+2 isotope peak with approximately one-third the intensity of the molecular ion peak.[8][9]

| Mass Spectrometry (Expected) | m/z Ratio | Fragment |

| Molecular Ion [M]⁺ | 234 | C₈H₇³⁵ClO₄S⁺ |

| Isotope Peak [M+2]⁺ | 236 | C₈H₇³⁷ClO₄S⁺ |

| Loss of Cl | 199 | [M-Cl]⁺ |

| Loss of SO₂Cl | 135 | [M-SO₂Cl]⁺ |

| Sulfonyl Chloride Group | 99/101 | [SO₂Cl]⁺ |

Synthesis and Reactivity

3.1. Synthesis

This compound is typically synthesized via the chlorosulfonation of 2,3-dihydro-1,4-benzodioxine. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring.[10]

Experimental Protocol: Chlorosulfonation of 2,3-Dihydro-1,4-benzodioxine (General Procedure)

-

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and hazardous reagents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

To a flask equipped with a stirrer and a dropping funnel, add an excess of chlorosulfonic acid and cool the flask in an ice bath to 0-5 °C.

-

Slowly add 2,3-dihydro-1,4-benzodioxine dropwise to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of this compound is then collected by filtration.

-

Wash the crude product with cold water until the washings are neutral.

-

The product can be further purified by recrystallization from a suitable solvent.

3.2. Reactivity

The sulfonyl chloride group is a good leaving group, making this compound a versatile reagent for introducing the 2,3-dihydro-1,4-benzodioxin-6-sulfonyl moiety. Its most common reaction is with nucleophiles, such as amines, to form sulfonamides.[6]

Experimental Protocol: Synthesis of a Sulfonamide Derivative (General Procedure)

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a primary or secondary amine to the solution, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with aqueous acid and brine, then drying the organic layer.

-

Remove the solvent under reduced pressure to yield the crude sulfonamide, which can be purified by chromatography or recrystallization.

Applications in Drug Development and Biological Activity

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11][12] Derivatives synthesized from this compound have shown promise as enzyme inhibitors.

4.1. PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[13][14][15] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[13] Several PARP inhibitors are approved for the treatment of various cancers.[16] Derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as PARP1 inhibitors.[17]

4.2. α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down carbohydrates into glucose.[18][19] Inhibiting this enzyme slows down carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.[18] This makes α-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes.[20][21] Sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have demonstrated α-glucosidase inhibitory activity.[17][22]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 63758-12-3 [chemicalbook.com]

- 3. CAS#:63758-12-3 | this compound | Chemsrc [chemsrc.com]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Sulfonamide - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 10. books.rsc.org [books.rsc.org]

- 11. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 12. mdpi.com [mdpi.com]

- 13. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thieme-connect.com [thieme-connect.com]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]

- 20. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

This compound is a reactive chemical compound valued for its role as a building block in organic synthesis. Its molecular structure incorporates the 2,3-dihydro-1,4-benzodioxine core, which is a privileged scaffold in many pharmacologically active molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₇ClO₄S |

| Molecular Weight | 234.66 g/mol |

| Melting Point | 65-70 °C |

| Boiling Point | 344.2 °C at 760 mmHg |

| Density | 1.513 g/cm³ |

| CAS Number | 63758-12-3 |

Synthesis and Reactivity

This compound is typically synthesized via the chlorosulfonation of 2,3-dihydro-1,4-benzodioxine. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The resulting sulfonyl chloride is a versatile intermediate that readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Experimental Protocols

Synthesis of N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide [3][4]

-

Materials:

-

Procedure:

-

Dissolve N-2,3-dihydrobenzo[1][2]-dioxin-6-amine in 10% aqueous Na₂CO₃ solution in a round-bottom flask equipped with a magnetic stirrer.

-

To this stirring solution, add 4-methylbenzenesulfonyl chloride portion-wise at room temperature.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, acidify the mixture to pH 2 using concentrated HCl.

-

The resulting precipitate is collected by filtration, washed with distilled water until the filtrate is neutral, and then air-dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide.

-

Applications in Drug Discovery

The 2,3-dihydro-1,4-benzodioxine scaffold is a key feature in a variety of pharmacologically active agents. Consequently, this compound serves as a crucial intermediate in the synthesis of compounds targeting a range of biological pathways.

As a Precursor for α-Glucosidase Inhibitors

Derivatives of this compound have been investigated for their potential as α-glucosidase inhibitors, which are a class of anti-diabetic drugs.[1][3][5] The sulfonyl chloride moiety allows for the facile introduction of various side chains, enabling the exploration of structure-activity relationships to optimize inhibitory potency.

Role in the Synthesis of PARP1 Inhibitors

The 2,3-dihydro-1,4-benzodioxine nucleus is also found in inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair and a target for cancer therapy.[6] The synthesis of these inhibitors can involve intermediates derived from this compound, highlighting its importance in the development of novel anti-cancer agents.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic utility of this compound.

Caption: Synthetic pathway from 2,3-dihydro-1,4-benzodioxine to a biologically active sulfonamide.

Caption: Workflow from synthesis to the inhibition of α-glucosidase.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study | Semantic Scholar [semanticscholar.org]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key intermediate in synthetic organic chemistry. It includes tabulated data, general experimental protocols for property determination, and a visualization of its application in chemical synthesis.

Physical and Chemical Properties

This compound (CAS No: 63758-12-3) is a solid organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly sulfonamides with potential therapeutic applications.[1][2] Its reactivity is dominated by the sulfonyl chloride functional group, which is a potent electrophile.

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₈H₇ClO₄S[3][4] |

| Molecular Weight | 234.66 g/mol [3][4] |

| Melting Point | 65-70 °C |

| Appearance | Solid |

| Purity | ≥95%[3] |

| Boiling Point | Not available in cited literature. |

| Density | Not available in cited literature. |

| Solubility | Reacts violently with water.[5] Soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF).[1][6] |

| CAS Number | 63758-12-3[3][7] |

| SMILES String | ClS(=O)(=O)c1ccc2OCCOc2c1 |

| InChI Key | JWHSRWUHRLYAPM-UHFFFAOYSA-N |

Experimental Protocols

While specific experimental determinations for this exact compound are not detailed in the available literature, the following sections outline the standard, generalized methodologies for determining the key physical properties of a solid sulfonyl chloride.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound provides a crucial indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.[8]

-

Packing: The tube is inverted and tapped gently to compact the sample into the sealed end, aiming for a packed column height of approximately 2-3 mm.[9]

-

Measurement: The packed capillary is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (65-70°C). The heating rate is then reduced to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[10]

Solubility Determination (Qualitative Method)

Due to the compound's high reactivity with protic solvents like water, qualitative solubility tests in various aprotic organic solvents are more relevant.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Selection of organic solvents (e.g., DMF, Dichloromethane, THF, Acetonitrile)

Methodology:

-

Sample Preparation: Approximately 10-20 mg of the compound is added to a clean, dry test tube.

-

Solvent Addition: Around 1 mL of the selected solvent is added to the test tube.

-

Mixing: The mixture is agitated using a vortex mixer for 30-60 seconds to facilitate dissolution.

-

Observation: The solution is observed visually. The compound is classified as "soluble," "partially soluble," or "insoluble" based on the absence or presence of undissolved solid.

-

Safety Note: Given that sulfonyl chlorides can react with moisture, all glassware must be scrupulously dry, and experiments should be conducted in a well-ventilated fume hood. The compound is known to react violently with water.[5]

Application in Synthesis Workflow

This compound is primarily used as an electrophilic reagent to synthesize sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. The resulting sulfonamide derivatives are often investigated for their biological activities, such as enzyme inhibition.[11][12]

The logical workflow below illustrates the general synthesis of a sulfonamide derivative from this starting material.

References

- 1. scielo.br [scielo.br]

- 2. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 3. chemscene.com [chemscene.com]

- 4. 1,4-Benzodioxan-6-sulfonyl chloride (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. CAS#:63758-12-3 | this compound | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 63758-12-3 [chemicalbook.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

Spectroscopic Characterization of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed predicted spectroscopic data and standardized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

Systematic Name: this compound Molecular Formula: C₈H₇ClO₄S Molecular Weight: 234.66 g/mol CAS Number: 63758-12-3

The structure of this compound consists of a benzodioxine ring system substituted with a sulfonyl chloride group at the 6-position. The protons and carbons are numbered for the purpose of spectroscopic assignment as shown below:

(Image of the chemical structure with numbered atoms would be placed here)

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this specific compound, the following tables summarize the predicted spectroscopic data based on established principles of NMR, IR, and Mass Spectrometry. These predictions serve as a benchmark for researchers in the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.5 - 7.6 | d | ~2.5 | 1H | H-5 |

| ~7.4 - 7.5 | dd | ~8.5, 2.5 | 1H | H-7 |

| ~7.0 - 7.1 | d | ~8.5 | 1H | H-8 |

| ~4.3 - 4.4 | s | - | 4H | H-2, H-3 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-8a |

| ~144 | C-4a |

| ~135 | C-6 |

| ~125 | C-7 |

| ~120 | C-5 |

| ~118 | C-8 |

| ~65 | C-2, C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1370 - 1350 | Strong | Asymmetric SO₂ Stretch |

| ~1180 - 1160 | Strong | Symmetric SO₂ Stretch |

| ~1280 - 1200 | Strong | Aryl-O Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 234/236 | High | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 135 | Moderate | [M - SO₂Cl]⁺ |

| 107 | Moderate | [C₇H₇O₂]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2] The use of deuterated solvents prevents interference from solvent protons in the ¹H NMR spectrum.[2]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4 and 5 cm.[1]

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[1]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

-

Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay). For ¹H NMR, a small number of scans is typically sufficient, while ¹³C NMR may require a longer acquisition time.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the surface of the salt plate.[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Impact Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[5] The sample is volatilized using heat.[6]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[5]

-

Excess energy from the ionization process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[7]

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The mass-to-charge ratio and the fragmentation pattern serve as a molecular fingerprint.[5]

Workflow and Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques in structural elucidation.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Integration of Spectroscopic Data.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. inchemistry.acs.org [inchemistry.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Synthesis and Purification of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, purification protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Introduction

This compound, with the CAS number 63758-12-3, is a crucial building block in organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a benzodioxane moiety, makes it a versatile reagent for introducing the 2,3-dihydro-1,4-benzodioxinylsulfonyl group into target molecules. The benzodioxane scaffold is present in numerous biologically active compounds, and the sulfonyl group provides a handle for the formation of sulfonamides, sulfonates, and other derivatives with diverse pharmacological properties.

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic chlorosulfonation of 1,4-benzodioxan. Two main methods have been reported for this transformation: direct chlorosulfonation with chlorosulfonic acid and a two-step process involving a sulfur trioxide-dimethylformamide complex followed by treatment with thionyl chloride.

Experimental Protocols

Method 1: Chlorosulfonation using Chlorosulfonic Acid

This is a common and direct method for the preparation of aryl sulfonyl chlorides.

-

Reaction Scheme: 1,4-Benzodioxan reacts with an excess of chlorosulfonic acid at a controlled temperature to yield this compound.

-

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas outlet to a trap for evolving hydrogen chloride gas, cool chlorosulfonic acid (4-5 equivalents) to 0-5 °C in an ice bath.

-

Slowly add 1,4-benzodioxan (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the reaction temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the crude product with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

-

Method 2: Two-Step Synthesis via a Sulfur Trioxide-DMF Complex

This method, adapted from patent literature, offers an alternative route to the target compound.

-

Reaction Scheme: 1,4-Benzodioxan is first sulfonated with a sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex. The resulting sulfonic acid is then converted to the sulfonyl chloride using thionyl chloride.

-

Detailed Protocol:

-

In a three-necked flask under a nitrogen atmosphere, prepare a slurry of sulfur trioxide-N,N-dimethylformamide complex (1.2 equivalents) in 1,2-dichloroethane.

-

Add 1,4-benzodioxan (1 equivalent) dropwise to the slurry at room temperature.

-

Slowly heat the reaction mixture to 80 °C and maintain this temperature for approximately 5 hours.

-

Cool the mixture to 60 °C and add thionyl chloride (1.2 equivalents) dropwise.

-

Reheat the mixture to 75-80 °C and maintain for 2 hours.

-

Cool the reaction mixture and quench by adding water.

-

Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification of this compound

The crude product obtained from the synthesis can be purified by recrystallization or flash chromatography to achieve high purity.

Experimental Protocols

Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as toluene/hexanes or chloroform.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Purification by Flash Chromatography

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column packed with a suitable non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Load the adsorbed product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the quantitative data related to the synthesis of this compound.

| Parameter | Method 1 (Chlorosulfonic Acid) | Method 2 (SO3-DMF/SOCl2) | Reference(s) |

| Starting Material | 1,4-Benzodioxan | 1,4-Benzodioxan | |

| Key Reagents | Chlorosulfonic acid | SO3-DMF, Thionyl chloride | |

| Typical Yield | 70-85% | >90% (based on related syntheses) | |

| Purity (crude) | 85-95% | Not reported | |

| Purity (purified) | >98% | >98% | [1] |

| Melting Point | 65-70 °C | 65-70 °C |

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship between the key steps in the preparation of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Logical relationships between inputs, processes, and outputs in the synthesis.

References

Navigating the Safe Handling of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS No: 63758-12-3). Aimed at professionals in research and development, this document synthesizes critical information from safety data sheets (SDS) to ensure the safe use, storage, and disposal of this compound. Adherence to these guidelines is paramount in mitigating risks and maintaining a safe laboratory environment.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification, pictograms, signal word, and corresponding hazard statements.

| GHS Classification | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed.[1][2] | |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage.[1][2] | ||

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[3][4] | ||

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[2] | ||

| Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life.[1] |

Precautionary Measures and Safe Handling

Strict adherence to precautionary statements is crucial for minimizing exposure and ensuring safety.

| Category | Precautionary Statements |

| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P271: Use only outdoors or in a well-ventilated area.[2] P273: Avoid release to the environment.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |

| Response | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[1][2] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2] P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P310: Immediately call a POISON CENTER or doctor/physician.[5] |

| Storage | P402 + P404: Store in a dry place. Store in a closed container.[5] Store in a tightly-closed container when not in use.[2] Store in a cool, dry, well-ventilated area away from incompatible substances.[2] Moisture sensitive.[1] |

| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₈H₇ClO₄S[6] |

| Molecular Weight | 234.66 g/mol [6] |

| Appearance | Solid |

| Melting Point | 65-70 °C |

| InChI Key | JWHSRWUHRLYAPM-UHFFFAOYSA-N |

| SMILES String | ClS(=O)(=O)c1ccc2OCCOc2c1 |

Experimental Protocols: Safe Handling and Emergency Procedures

General Handling Protocol

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Facilities should be equipped with an eyewash fountain and a safety shower.[2]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1][2] For operations with a risk of generating dust or aerosols, respiratory protection may be necessary.[5]

-

Hygiene Practices : Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

-

Storage : Store in a tightly closed, dry container in a cool, well-ventilated area.[2] This compound is moisture-sensitive and should be protected from water.[1]

Spill Response Protocol

In the event of a spill, follow these procedures:

-

Evacuation and Ventilation : Evacuate non-essential personnel from the area. Ensure adequate ventilation.[1]

-

Personal Protection : Responders must wear appropriate PPE as outlined above.[1]

-

Containment : Prevent the spill from entering drains or waterways.[1][2] Cover drains if necessary.[1]

-

Clean-up : For solid spills, carefully sweep up the material to minimize dust generation.[2] For liquid spills, absorb with an inert, non-combustible material (e.g., sand, Chemizorb®).[1]

-

Disposal : Collect the spilled material and absorbent in a suitable, labeled container for disposal according to local regulations.[2]

-

Decontamination : Clean the affected area thoroughly.

Visual Guides to Safety

To further aid in the understanding of safety protocols, the following diagrams illustrate key workflows and requirements.

Caption: Required Personal Protective Equipment (PPE) for handling the compound.

Caption: First aid measures for different exposure routes.

Caption: Workflow for responding to a chemical spill.

References

"2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a general solubility profile based on the chemical properties of sulfonyl chlorides and provides detailed experimental protocols for determining precise solubility in various organic solvents. This guide is intended to be a valuable resource for laboratory researchers and professionals in the field of drug development.

Introduction to this compound

This compound, with a molecular formula of C₈H₇ClO₄S and a molecular weight of 234.66 g/mol , is a solid organic compound with a melting point in the range of 65-70 °C[1]. Its structure features a benzodioxine ring system functionalized with a sulfonyl chloride group. Sulfonyl chlorides are a class of organic compounds known for their reactivity, particularly towards nucleophiles, which influences their stability and solubility in different solvents[2]. They are crucial intermediates in the synthesis of sulfonamides and sulfonate esters, compounds with significant applications in medicinal chemistry[3].

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | Likely Soluble | The polar sulfonyl chloride group and the ether linkages in the benzodioxine ring should interact favorably with these solvents. These are generally good solvents for sulfonyl chlorides. |

| Aprotic Nonpolar Solvents | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit its solubility in highly nonpolar solvents. Some solubility might be observed in aromatic solvents like toluene due to π-π stacking interactions. |

| Protic Polar Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Sulfonyl chlorides are known to react with water (hydrolysis) to form the corresponding sulfonic acid and with alcohols to form sulfonate esters.[2] Therefore, these are not suitable solvents for storage or for reactions where the sulfonyl chloride moiety needs to be preserved. A safety data sheet indicates it reacts violently with water[6]. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in various organic solvents.[7][8][9]

Materials and Equipment

-

This compound

-

A selection of anhydrous organic solvents (e.g., acetone, acetonitrile, THF, DCM, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatically controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Analysis (HPLC):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking the dilution factor into account.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: General workflow for solubility determination.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. CAS#:63758-12-3 | this compound | Chemsrc [chemsrc.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Physicochemical Properties

This compound is a versatile chemical intermediate characterized by a fused ring system consisting of a benzene ring and a 1,4-dioxane ring, with a sulfonyl chloride group at the 6-position. This scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 63758-12-3 |

| Molecular Formula | C₈H₇ClO₄S |

| Molecular Weight | 234.66 g/mol |

| Melting Point | 66 °C |

| Boiling Point | 344.2 °C at 760 mmHg |

| Density | 1.5 g/cm³ |

| LogP | 2.70 |

| PSA (Polar Surface Area) | 60.98 Ų |

Synthesis of Derivatives

The primary synthetic route to derivatives of this compound involves the reaction of the sulfonyl chloride with various amines to form sulfonamides. A general synthetic scheme is presented below.

Caption: General synthesis of sulfonamide derivatives.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamides

This protocol describes a common method for the synthesis of sulfonamide derivatives from this compound and various aryl amines.

Materials:

-

Appropriate aryl amine

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 2,3-dihydrobenzo[1][2]dioxine-6-sulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Add the desired aryl amine (1.1 equivalents) to the solution.

-

Add pyridine (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents for various diseases.

α-Glucosidase Inhibition

Certain sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, making these compounds potential candidates for the management of type 2 diabetes.[3]

Caption: Role of α-glucosidase inhibitors in metabolism.

Table 2: α-Glucosidase Inhibitory Activity of Selected Derivatives

| Compound | R Group on Sulfonamide | IC₅₀ (µM) | Reference |

| 7i | 2-bromo-N-(4-chlorophenyl)acetamide | 86.31 ± 0.11 | [3] |

| 7k | 2-bromo-N-(3,4-dichlorophenyl)acetamide | 81.12 ± 0.13 | [3] |

| Acarbose (Standard) | - | 37.38 ± 0.12 | [3] |

Acetylcholinesterase Inhibition

Some derivatives have also been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] AChE inhibitors are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission.

Caption: Acetylcholinesterase inhibitor mechanism.

PARP1 Inhibition

Analogs based on the 2,3-dihydro-1,4-benzodioxine scaffold have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations.

Caption: PARP1 inhibition in DNA damage response.

Table 3: PARP1 Inhibitory Activity of a 2,3-Dihydro-1,4-benzodioxine Analog

| Compound | Structure | IC₅₀ (µM) |

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |

Experimental Protocols for Biological Assays

This section provides detailed protocols for the key biological assays mentioned in this guide.

α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate buffer (50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃), 0.1 M

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add 20 µL of the test compound solution to each well.

-

Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

-

Incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding 80 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is used as a positive control.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Test compounds

-

Tris-HCl buffer (50 mM, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution (1.5 mM in buffer), and 10 µL of the test compound solution.

-

Add 20 µL of AChE solution (0.22 U/mL in buffer) to each well.

-

Incubate the plate at 25 °C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution (15 mM in buffer).

-

Measure the absorbance at 412 nm at regular intervals for 5 minutes.

-

Galantamine or donepezil can be used as a positive control.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition and IC₅₀ values are calculated as described for the α-glucosidase assay.

PARP1 Inhibition Assay

Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Activated DNA

-

Test compounds

-

PARP assay buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Add the test compound solutions to the wells of the histone-coated plate.

-

Add a mixture of PARP1 enzyme and activated DNA to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.

-

Olaparib or another known PARP1 inhibitor is used as a positive control.

-

The percentage of inhibition and IC₅₀ values are calculated based on the reduction in the chemiluminescent signal.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study requires a large dataset of diverse analogs, some general trends can be inferred from the available data. For the sulfonamide derivatives, the nature of the substituent on the nitrogen atom plays a crucial role in determining the biological activity. For instance, in the case of α-glucosidase inhibitors, the presence of halogen-substituted phenylacetamide moieties appears to be favorable for activity. Further systematic modifications of the benzodioxane ring and the sulfonamide linker are necessary to establish a detailed SAR and optimize the potency and selectivity of these compounds.

Drug Discovery Workflow

The development of new drugs based on the this compound scaffold follows a typical drug discovery and development pipeline.

Caption: A typical drug discovery workflow.

This workflow highlights the key stages, from the initial identification of a biological target to the synthesis and screening of a library of derivatives, followed by lead optimization, preclinical studies, and eventual clinical trials.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a diverse range of biological activities, including enzyme inhibition relevant to the treatment of diabetes, neurodegenerative diseases, and cancer. This technical guide provides a foundation of synthetic methods, biological assay protocols, and an overview of the signaling pathways involved, which can aid researchers in the further exploration and optimization of this versatile chemical class. Future work should focus on expanding the library of derivatives, conducting comprehensive SAR studies, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

The Therapeutic Potential of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is a versatile chemical scaffold that has emerged as a valuable starting point for the synthesis of a diverse range of biologically active compounds. While the core molecule itself is not directly used as a therapeutic agent, its derivatives, particularly sulfonamides, have demonstrated significant potential across various therapeutic areas. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential therapeutic applications of compounds derived from this promising scaffold, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Core Compound: this compound

This compound serves as a key intermediate in the synthesis of a multitude of sulfonamide derivatives. Its chemical structure, featuring a benzodioxane ring system and a reactive sulfonyl chloride group, allows for facile derivatization, enabling the exploration of a broad chemical space and the optimization of pharmacological properties.

Therapeutic Applications of Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications, primarily centered around enzyme inhibition. The following sections detail the key areas of investigation, supported by quantitative data and experimental methodologies.

Enzyme Inhibition

Certain sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][2] By inhibiting this enzyme, these compounds can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia in patients with type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibitory Activity

| Compound ID | Modification | IC50 (µM) | Reference |

| Derivative 1 | N-(phenyl)acetamide | >100 | [1] |

| Derivative 2 | N-(4-chlorophenyl)acetamide | 85.3 ± 0.2 | [1] |

| Derivative 3 | N-(4-methylphenyl)acetamide | 72.5 ± 0.3 | [1] |

| Acarbose (Standard) | - | 38.2 ± 0.1 | [1] |

Experimental Protocol: α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is determined spectrophotometrically. The assay mixture typically contains the enzyme (α-glucosidase from Saccharomyces cerevisiae), the substrate (p-nitrophenyl-α-D-glucopyranoside), and the test compound in a phosphate buffer (pH 6.8). The reaction is initiated by the addition of the substrate and incubated at 37°C. The amount of p-nitrophenol released is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibitory Activity

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Derivative A | AChE | 15.2 ± 0.5 | [1] |

| Derivative B | AChE | 25.8 ± 0.7 | [1] |

| Galantamine (Standard) | AChE | 0.5 ± 0.1 | [1] |

| Derivative C | BChE | 8.9 ± 0.3 | [1] |

| Derivative D | BChE | 12.4 ± 0.4 | [1] |

| Eserine (Standard) | BChE | 0.04 ± 0.01 | [1] |

Experimental Protocol: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE (from electric eel) and BChE (from equine serum) is determined using Ellman's method. The assay mixture contains the respective enzyme, the test compound, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0). The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product that is measured spectrophotometrically at 412 nm.

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators.[3] Inhibition of LOX is a target for the development of anti-inflammatory drugs. Sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have shown inhibitory activity against this enzyme.[3]

Quantitative Data: Lipoxygenase Inhibitory Activity

| Compound ID | IC50 (µM) | Reference |

| Derivative X | 22.5 ± 0.6 | [3] |

| Derivative Y | 35.1 ± 0.9 | [3] |

| Baicalein (Standard) | 22.6 ± 0.8 | [3] |

Experimental Protocol: Lipoxygenase Inhibition Assay

The lipoxygenase inhibitory activity is determined by measuring the formation of hydroperoxides from a substrate, typically linoleic acid. The assay mixture contains the enzyme (lipoxygenase from soybean), the test compound, and the substrate in a borate buffer (pH 9.0). The conversion of linoleic acid to hydroperoxylinoleic acid is monitored by measuring the increase in absorbance at 234 nm.

Anticancer Activity

Derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold have demonstrated promising anticancer activity through various mechanisms, including the inhibition of poly(ADP-ribose) polymerase 1 (PARP1) and the induction of apoptosis.

PARP1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

Quantitative Data: PARP1 Inhibitory Activity

| Compound ID | IC50 (µM) |

| Benzodioxane Derivative 1 | 8.7 |

| Benzodioxane Derivative 2 | 12.3 |

| Olaparib (Standard) | 0.005 |

Experimental Protocol: PARP1 Inhibition Assay

PARP1 inhibitory activity can be assessed using a variety of commercially available kits, often based on the detection of poly(ADP-ribosyl)ation (PARylation). A common method involves an ELISA-based assay where histones are coated on a plate and incubated with activated DNA, PARP1 enzyme, biotinylated NAD+, and the test inhibitor. The extent of PARylation is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.

Some benzodioxane-hydrazone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting their potential as cytotoxic agents. The mTOR signaling pathway, a central regulator of cell growth and proliferation, has been identified as a potential target.

Antimicrobial Activity

Sulfonamides, in general, exert their antimicrobial effects by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[] This inhibition disrupts the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth. Derivatives of this compound have been shown to possess antimicrobial activity against various bacterial and fungal strains.[3]

Conclusion

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key enzymes implicated in diabetes, neurodegenerative diseases, inflammation, and cancer. The ease of chemical modification of this core structure allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of more potent and selective drug candidates. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamides through the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with primary amines. Sulfonamides incorporating the 1,4-benzodioxane scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined herein are based on established synthetic methodologies and offer guidance on reaction conditions, work-up, and purification to obtain the desired products in good yields.

Introduction

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely employed method for the formation of sulfonamides. This transformation is central to the synthesis of a vast array of compounds with applications in pharmaceuticals, agrochemicals, and materials science. The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, and its incorporation into sulfonamide structures can lead to compounds with potent biological activities. The general reaction scheme involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid, which is neutralized by a base.

Reaction Data Summary

The following table summarizes various reported conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines, which can be adapted for the specific reaction of this compound with primary amines.

| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1 | 2,3-Dihydrobenzo[1][2]dioxine-6-sulfonyl chloride | Various aryl amines | - | - | - | - | Not specified | [1] |

| 2 | 4-Methylbenzenesulfonyl chloride | 2,3-Dihydro-1,4-benzodioxin-6-amine | 10% aq. Na₂CO₃ | Water | Room Temp. | 4-5 | 80 | [3][4] |

| 3 | 2,4-Dichlorobenzenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | Room Temp. | 12 | >95 | [2] |

| 4 | 2,4-Dichlorobenzenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0°C to RT | 4 | 85-95 | [2] |

| 5 | Aryl sulfonyl chlorides | Aryl primary amines | Pyridine | - | 0-25°C | - | up to 100 | [5] |

Experimental Protocols

Two primary protocols are presented below, one using an organic base in an anhydrous organic solvent and the other employing an aqueous alkaline medium. The choice of protocol may depend on the specific properties of the primary amine and the desired reaction conditions.

Protocol 1: Reaction in Anhydrous Dichloromethane with an Organic Base

This protocol is suitable for a wide range of primary amines and is based on the general Schotten-Baumann reaction conditions.[2]

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 eq) in anhydrous dichloromethane.

-

Addition of Base: To the solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly, add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Protocol 2: Reaction in Aqueous Alkaline Medium

This protocol is particularly useful when the primary amine is water-soluble or when avoiding organic solvents is desired.[3][4]

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Round-bottom flask or beaker

-

Magnetic stirrer and stir bar

-

Concentrated HCl

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flask or beaker, dissolve the primary amine (1.0 - 1.2 eq) in a 10% aqueous sodium carbonate solution.

-

Addition of Sulfonyl Chloride: While stirring vigorously at room temperature, add this compound (1.0 eq) portion-wise.

-

Reaction: Continue to stir the reaction mixture at room temperature for 4-5 hours. Monitor the reaction by TLC (a sample can be worked up by extracting with an organic solvent).

-

Precipitation: Upon completion of the reaction, carefully acidify the mixture to pH 2 using concentrated HCl to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with distilled water and allow it to air-dry to yield the N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizing the Workflow and Reaction

The following diagrams illustrate the general experimental workflow and the chemical reaction.

Caption: General workflow for the synthesis of sulfonamides.

Caption: General reaction for sulfonamide synthesis.

Safety Precautions

-

This compound is moisture-sensitive and may react violently with water.[6] Handle it in a dry environment, such as a glove box or under an inert atmosphere.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Organic solvents like dichloromethane are volatile and flammable. Avoid open flames and ensure proper ventilation.

-

Bases such as pyridine and triethylamine are corrosive and have strong odors. Handle with care.

-

Concentrated acids like HCl are highly corrosive. Add them slowly and carefully during the work-up procedure.

References

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of N-substituted 2,3-dihydro-1,4-benzodioxine-6-sulfonamides. The protocol is based on the reaction of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride with various primary and secondary amines. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities.

General Reaction Scheme

The synthesis involves the reaction of this compound with a suitable amine in the presence of a base. The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the corresponding sulfonamide and hydrochloric acid, which is neutralized by the base.

Caption: General reaction for the synthesis of sulfonamides.

Experimental Protocol

This protocol details the synthesis of N-aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamides.

Materials:

-

Various aryl amines (2a-e)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydrobenzo[1][2]dioxine-6-sulfonyl chloride (1.0 eq) in dichloromethane.

-

Addition of Amine: To the solution, add the respective aryl amine (1.1 eq).

-

Addition of Base: Add pyridine (1.5 eq) to the reaction mixture at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, wash the mixture with a 10% aqueous HCl solution.

-